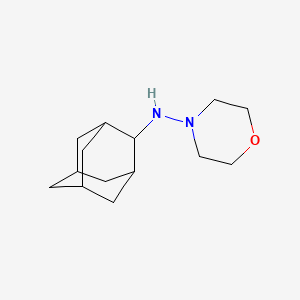N-(2-adamantyl)morpholin-4-amine
CAS No.:
Cat. No.: VC9932846
Molecular Formula: C14H24N2O
Molecular Weight: 236.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H24N2O |
|---|---|
| Molecular Weight | 236.35 g/mol |
| IUPAC Name | N-(2-adamantyl)morpholin-4-amine |
| Standard InChI | InChI=1S/C14H24N2O/c1-3-17-4-2-16(1)15-14-12-6-10-5-11(8-12)9-13(14)7-10/h10-15H,1-9H2 |
| Standard InChI Key | MDFQPDQXYBIGRN-UHFFFAOYSA-N |
| SMILES | C1COCCN1NC2C3CC4CC(C3)CC2C4 |
| Canonical SMILES | C1COCCN1NC2C3CC4CC(C3)CC2C4 |
Introduction
Chemical Identity and Structural Features
N-(2-Adamantyl)morpholin-4-amine (IUPAC name: N-(adamantan-2-yl)morpholin-4-amine) is a secondary amine featuring a morpholine ring linked to the 2-position of an adamantane framework. Its molecular formula is C₁₄H₂₂N₂O, with a molecular weight of 234.34 g/mol. The adamantyl group confers exceptional steric bulk and hydrophobicity, while the morpholine contributes electron-rich nitrogen and oxygen atoms, enabling diverse intermolecular interactions .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂O |
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | N-(adamantan-2-yl)morpholin-4-amine |
| Hybridization | Adamantane (sp³) + morpholine (sp³) |
| Structural Features | Rigid bicyclic cage, polar amine-oxygen system |
Synthesis and Structural Modification
The synthesis of N-(2-adamantyl)morpholin-4-amine likely involves coupling reactions between 2-adamantylamine and morpholine derivatives. Palladium-catalyzed cross-coupling methodologies, as demonstrated in related systems, offer a viable route . For instance, [Pd(cinnamyl)Cl]₂ complexes with morpholine-derived ligands (e.g., Mor-DalPhos) facilitate chemoselective amine arylation, a strategy applicable to adamantyl-morpholine hybrids .
Key Synthetic Considerations:
-
Adamantane Functionalization: 2-Adamantylamine precursors are typically synthesized via nitration/hydrogenation of adamantane or Friedel-Crafts alkylation .
-
Morpholine Coupling: Reaction of 2-adamantylamine with morpholine-4-carbonyl chloride or via nucleophilic substitution with morpholine under basic conditions .
-
Catalytic Systems: Palladium/phosphine ligand systems enhance yield and selectivity, as evidenced in analogous oligoamine syntheses .
Physicochemical Properties
While direct data on N-(2-adamantyl)morpholin-4-amine are scarce, extrapolations from structural analogs suggest:
Table 2: Predicted Physicochemical Properties
The adamantyl group dominates solubility behavior, rendering the compound poorly water-soluble but amenable to organic solvents. Air sensitivity and oxidative stability are concerns shared with related amines, necessitating inert storage conditions .
Pharmacological and Biological Activity
Adamantane-morpholine hybrids exhibit broad bioactivity, driven by their ability to penetrate lipid membranes and modulate protein targets:
Anti-Inflammatory Effects
The adamantane moiety is a hallmark of anti-inflammatory agents. For example, N-adamantyl-4-methylthiazol-2-amine (KHG26693) suppresses LPS-induced microglial activation, reducing TNF-α, IL-1β, and ROS production . By analogy, N-(2-adamantyl)morpholin-4-amine may inhibit NF-κB or MAPK pathways, critical in neuroinflammation .
Central Nervous System (CNS) Targeting
Morpholine derivatives often serve as lysosome-targeting groups, enhancing cellular uptake . Coupled with adamantane’s blood-brain barrier permeability, this compound could act on CNS targets, such as cannabinoid receptors. Structural analogs show affinity for CB2 receptors, implicating potential in pain management or neurodegenerative diseases .
Antimicrobial Activity
4-(2-Aminoethyl)morpholine derivatives exhibit antimicrobial properties, suggesting that the adamantyl-morpholine scaffold may disrupt bacterial membranes or enzyme systems . Further studies are needed to elucidate specific mechanisms.
Applications in Drug Development and Catalysis
Medicinal Chemistry
-
Neuroprotective Agents: Adamantane’s neurotropic effects (e.g., memantine) combined with morpholine’s targeting capability make this compound a candidate for Alzheimer’s or Parkinson’s disease therapies .
-
Antiviral Scaffolds: Adamantane derivatives (e.g., rimantadine) inhibit viral uncoating; structural modifications could yield broad-spectrum antivirals .
Catalytic Ligands
Morpholine-phosphine ligands (e.g., Mor-DalPhos) enable selective Pd-catalyzed couplings . The adamantyl group’s steric bulk could fine-tune catalyst selectivity in asymmetric synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume